3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile
Description
3-[4-(1-Aminoethyl)-1H-pyrazol-1-yl]propanenitrile is a pyrazole-derived compound featuring a propanenitrile backbone substituted at the pyrazole ring’s 4-position with a 1-aminoethyl (-CH₂CH₂NH₂) group.
Properties
IUPAC Name |
3-[4-(1-aminoethyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-7(10)8-5-11-12(6-8)4-2-3-9/h5-7H,2,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOPWBCEXXMCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CCC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound characterized by its unique structural features, which include a pyrazole ring, an aminoethyl side chain, and a propanenitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
- Molecular Formula : C8H12N4
- Molecular Weight : 164.21 g/mol
- IUPAC Name : this compound
The compound's structure allows for various modifications, which can enhance its biological activity. The presence of the pyrazole ring, known for its role in many pharmacologically active compounds, makes it a subject of interest for further research.
Biological Activity and Mechanisms
Research indicates that this compound may exhibit a range of biological activities, primarily through its interactions with various biological targets. Key findings from studies include:
- Binding Interactions : The compound shows significant binding interactions with specific receptors and enzymes, which are crucial for understanding its pharmacodynamics. Modifications to the pyrazole ring can influence binding affinity and selectivity towards these targets.
- Potential Therapeutic Applications : Due to its structural features, this compound could serve as a precursor for synthesizing novel pyrazole derivatives that may have enhanced efficacy against diseases such as cancer and inflammatory disorders .
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Amino-1H-pyrazole | Structure | Known for anti-inflammatory properties |
| 5-Methylpyrazole | Structure | Exhibits neuroprotective effects |
| 3-Amino-5-methylpyrazole | Structure | Demonstrates antitumor activity |
The unique aminoethyl substitution on the pyrazole ring enhances the reactivity and biological activity of this compound compared to simpler derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole-propanenitrile derivatives are highly dependent on substituents. Key comparisons include:
a. Ruxolitinib (INCB018424)
- Structure : (R)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-cyclopentylpropanenitrile.
- Key Features : The pyrrolopyrimidine group and cyclopentyl substituent enable selective JAK inhibition. The stereochemistry (R-configuration) is critical for activity.
- Activity : FDA-approved for myelofibrosis due to high JAK1/JAK2 selectivity .
b. 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (CAS 1006334-26-4)
- Structure : Phenyl and trifluoromethyl groups at pyrazole positions 5 and 3.
c. 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile (CAS 1909-18-8)
- Structure : Hydroxy, methyl, and phenyl substituents on the pyrazole.
- Key Features : The hydroxy group increases polarity, improving aqueous solubility but possibly reducing membrane permeability. Used as a pharmaceutical intermediate .
d. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS 5589-97-9)
Research Findings from Evidence
- Synthetic Routes : details the synthesis of a benzaldehyde-derived pyrazole-propanenitrile compound via reflux in 1,4-dioxane, yielding 50% with confirmed structure via IR (CN: 2223 cm⁻¹) and NMR .
- Biological Activity: Ruxolitinib’s pyrrolopyrimidine group is pivotal for JAK binding, while the target compound’s aminoethyl group may target alternative kinases through NH₂-mediated interactions .
- Safety: Dimethylpyrazole derivatives () require standard nitrile-handling precautions, whereas aminoethyl groups may introduce reactivity concerns (e.g., oxidation) .
Preparation Methods
Synthesis of the Pyrazole Core with Aminoethyl Substitution
The 4-(1-aminoethyl) substituent on the pyrazole ring can be introduced by alkylation or reductive amination strategies starting from appropriately functionalized pyrazole intermediates:
N-alkylation of pyrazoles: Pyrazole derivatives bearing active hydrogen atoms at the 4-position can be alkylated using alkyl halides bearing aminoethyl groups under basic conditions, such as sodium hydride-mediated alkylation at room temperature.
Reductive amination: Pyrazole-4-aldehyde derivatives can be reacted with ammonia or amines followed by reduction to introduce aminoethyl substituents at the 4-position.
Attachment of the Propanenitrile Group
The propanenitrile moiety attached at the pyrazole nitrogen (N-1) can be introduced by:
N-alkylation using 3-bromopropanenitrile: The pyrazole nitrogen is alkylated with 3-bromopropanenitrile under basic conditions to yield the N-substituted product.
Use of β-ketonitrile intermediates: β-ketonitriles serve as precursors in the synthesis of pyrazoles with nitrile substituents, reacting with hydrazines to form the pyrazole ring while retaining the nitrile functionality.
Representative Synthetic Route
A plausible synthetic route combining these principles is:
Preparation of 4-(1-aminoethyl)pyrazole intermediate: Starting from a 4-substituted pyrazole aldehyde, perform reductive amination with ammonia or an appropriate amine followed by reduction to install the aminoethyl group at C-4.
N-alkylation at N-1 with 3-bromopropanenitrile: Treat the aminoethyl-substituted pyrazole with 3-bromopropanenitrile in the presence of a base (e.g., sodium hydride) to afford this compound.
This route leverages known chemistry of pyrazole alkylation and amination.
Data Table: Summary of Key Preparation Methods
Research Findings and Analysis
The efficiency of pyrazole formation is enhanced by using activated β-ketonitrile intermediates and hydrazine under mild conditions, enabling high yields and selectivity.
Alkylation reactions on pyrazole nitrogen and carbon positions require careful control of base strength and solvent to avoid side reactions. Sodium hydride in polar aprotic solvents is commonly employed for selective N-alkylation.
Reductive amination provides a versatile method for introducing aminoethyl groups at the 4-position, with good functional group tolerance and moderate to high yields.
Solid-phase and microwave-assisted techniques have been reported for related pyrazole derivatives, offering rapid synthesis and potential for library production, though specific application to this compound is less documented.
The preparation of this compound involves strategic construction of the pyrazole core via hydrazine condensation with β-ketonitrile derivatives, followed by introduction of the aminoethyl substituent at position 4 through reductive amination or alkylation, and attachment of the propanenitrile group at the pyrazole nitrogen by N-alkylation with 3-bromopropanenitrile. These methods are supported by robust literature precedents emphasizing mild conditions, good yields, and versatility.
This synthesis approach is consistent with established pyrazole chemistry and provides a reliable route to this compound for further biological or chemical investigations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
Preparation of the pyrazole core : Cyclocondensation of hydrazines with acetylenic ketones or aldehydes to form the pyrazole ring .
Functionalization : Substitution reactions (e.g., alkylation or nucleophilic displacement) to introduce the nitrile and aminoethyl groups. For example, 3-bromopropanenitrile can react with a pre-synthesized pyrazole derivative under basic conditions (e.g., K₂CO₃ in DMF at 50–80°C) .
Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization (DMF/water) to isolate high-purity crystals (>95%) .
- Key Considerations : Monitor reaction progress via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) and confirm purity via NMR and HRMS .
Q. How is this compound characterized structurally and functionally?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for nitrile (δ ~110–120 ppm in 13C) and pyrazole protons (δ ~6.2–7.8 ppm in 1H) .
- HRMS : Confirm molecular ion (e.g., m/z 224.0805 for C11H8N6) and fragmentation patterns .
- IR Spectroscopy : Identify nitrile stretches (~2228 cm⁻¹) and amino N-H vibrations (~3135 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for pyrazole-nitrile derivatives?
- Case Study : reports 88% yield for a pyrazole-nitrile analog after 3 hours, while extending reaction time to 16 hours increases yield to 96% .
- Resolution Strategies :
- Kinetic Analysis : Monitor intermediates via LC-MS to identify rate-limiting steps.
- Side Reaction Mitigation : Use scavengers (e.g., TFA for unreacted azides) or inert atmospheres to suppress oxidation .
- Statistical Optimization : Apply DOE (Design of Experiments) to balance temperature, solvent, and stoichiometry .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
- Approaches :
- Docking Studies : Model interactions with kinase targets (e.g., EGFR or Aurora kinases) using AutoDock Vina and PDB structures (e.g., 4WKQ) .
- QSAR Modeling : Correlate substituent effects (e.g., nitrile position) with IC50 values from enzyme inhibition assays .
- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in explicit solvent models (TIP3P water) .
- Validation : Cross-reference computational predictions with in vitro kinase assays (e.g., ADP-Glo™) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- SAR Insights :
- Aminoethyl Group : Enhances solubility and target affinity (e.g., IC50 = 0.5 µM vs. 2.1 µM for non-amino analogs in kinase assays) .
- Nitrile Position : Ortho-substitution on pyrazole improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to para-substitution .
- Experimental Design : Synthesize analogs via Suzuki coupling (e.g., aryl boronic acids) or click chemistry (azide-alkyne cycloaddition) and screen in cytotoxicity panels (NCI-60) .
Data Analysis & Optimization
Q. What strategies address discrepancies in biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles (e.g., residual solvents >0.1%) .
- Solutions :
- Standardize Protocols : Use validated kits (e.g., Kinase-Glo®) and control for ATP (1 mM) and Mg²⁺ (10 mM) .
- Impurity Profiling : Employ LC-MS to quantify byproducts (e.g., des-cyano analogs) and adjust purification steps .
Q. How can reaction scalability be optimized without compromising purity?
- Scale-Up Tactics :
- Continuous Flow Synthesis : Minimize side reactions (e.g., hydrolysis of nitrile) under controlled residence times .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Quality Control : Implement in-line FTIR for real-time monitoring of nitrile group integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
